molecular formula C17H11FN2O B11500396 Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro-

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro-

Cat. No.: B11500396
M. Wt: 278.28 g/mol
InChI Key: ODULREKDLNYKAC-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- is a chemical compound with the molecular formula C20H11FN2O. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with 4-fluorobenzoyl chloride under specific conditions to introduce the 4-fluorobenzoyl group . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline-1-carbonitrile derivatives with additional oxygen-containing groups, while reduction could yield more saturated compounds.

Scientific Research Applications

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzoyl)pyrrolo(2,1-a)isoquinoline-1-carbonitrile
  • Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate

Uniqueness

Isoquinoline-1-carbonitrile, 2-(4-fluorobenzoyl)-1,2-dihydro- is unique due to its specific substitution pattern and the presence of the 4-fluorobenzoyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

2-(4-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H11FN2O/c18-14-7-5-13(6-8-14)17(21)20-10-9-12-3-1-2-4-15(12)16(20)11-19/h1-10,16H

InChI Key

ODULREKDLNYKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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